1-(2-Methyl-2H-indazol-4-yl)ethanol

Medicinal chemistry Fragment-based drug design Synthetic intermediate

1-(2-Methyl-2H-indazol-4-yl)ethanol (CAS 1337882-58-2) is a 2H-indazole derivative bearing a chiral 1-hydroxyethyl substituent at the 4-position and a methyl group at N2. It belongs to the indazole family, a privileged scaffold in kinase inhibitor and anticancer drug discovery.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B13118980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methyl-2H-indazol-4-yl)ethanol
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=NN(C=C21)C)O
InChIInChI=1S/C10H12N2O/c1-7(13)8-4-3-5-10-9(8)6-12(2)11-10/h3-7,13H,1-2H3
InChIKeyMAXDGUPRSJCURA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methyl-2H-indazol-4-yl)ethanol – Chemical Identity, Core Properties, and Procurement Baseline


1-(2-Methyl-2H-indazol-4-yl)ethanol (CAS 1337882-58-2) is a 2H-indazole derivative bearing a chiral 1-hydroxyethyl substituent at the 4-position and a methyl group at N2 [1]. It belongs to the indazole family, a privileged scaffold in kinase inhibitor and anticancer drug discovery [2]. Its computed physicochemical profile—moderate lipophilicity (XLogP3-AA 1.1), a single hydrogen-bond donor, and a topological polar surface area of 38.1 Ų [1]—distinguishes it from both the more polar primary alcohol analog and the hydrogen-bond-donor-deficient ketone analog, which has direct consequences for solubility, permeability, and synthetic coupling efficiency.

Why 1-(2-Methyl-2H-indazol-4-yl)ethanol Cannot Be Replaced by a Generic Indazole-4 Building Block


Close-in analogs such as (2-methyl-2H-indazol-4-yl)methanol, 1-(2-methyl-2H-indazol-4-yl)ethan-1-one, and 1-(2-methyl-2H-indazol-4-yl)methanamine share the same 2-methylindazole core but differ critically in the C4 substituent's hydrogen-bonding capacity, oxidation state, and steric profile [1]. These differences propagate into divergent reactivity in downstream amidation, Mitsunobu, or reductive amination sequences, meaning that batch-to-batch substitution without re-optimization of coupling conditions or purification protocols risks yield loss and off-target byproduct formation. The quantitative evidence below makes these differentials explicit.

1-(2-Methyl-2H-indazol-4-yl)ethanol – Quantitative Differentiation Evidence Against Closest Analogs


Chiral 1-Hydroxyethyl Substituent Introduces a Hydrogen-Bond Donor Absent in the Ketone Analog

1-(2-Methyl-2H-indazol-4-yl)ethanol possesses one hydrogen-bond donor (the secondary alcohol –OH), whereas its closest oxidation-state analog, 1-(2-methyl-2H-indazol-4-yl)ethan-1-one (CAS 1159511-27-9), has zero hydrogen-bond donors [1]. This difference is critical when the C4 substituent is used as a synthetic handle for etherification or esterification: the alcohol can be directly coupled under Mitsunobu conditions or activated with a leaving group, while the ketone requires a separate reduction step before functionalization, adding one synthetic transformation and reducing overall yield.

Medicinal chemistry Fragment-based drug design Synthetic intermediate

Higher Lipophilicity and Rotatable Bond Count Relative to the Primary Alcohol Analog Modify Drug-Likeness and Coupling Reactivity

Compared with (2-methyl-2H-indazol-4-yl)methanol (CAS 1079992-60-1), 1-(2-Methyl-2H-indazol-4-yl)ethanol carries an additional methyl group on the α-carbon of the alcohol side chain. This results in a higher computed logP (XLogP3-AA 1.1 vs. an estimated ~0.7 for the methanol analog) and an additional rotatable bond (1 vs. 0) [1]. The increased lipophilicity can improve passive membrane permeability in cell-based assays, while the extra rotatable bond provides conformational flexibility that may be exploited to optimize target binding in fragment-growing campaigns.

Physicochemical profiling ADME prediction Fragment linking

Chiral Center at the Benzylic Alcohol Enables Stereoselective Derivatization Unavailable in Achiral Analogs

1-(2-Methyl-2H-indazol-4-yl)ethanol contains a stereogenic center at the benzylic carbon (C-1 of the hydroxyethyl group) [1]. This chirality is absent in both the methanol analog and the ketone analog, which are achiral at the C4 substituent. In medicinal chemistry programs where the 3D orientation of the C4 appendage influences target engagement—such as in kinase hinge-region binders—the availability of a racemic or enantiopure alcohol intermediate offers a stereochemical control point that can be exploited to separately evaluate (R)- and (S)-configured final compounds.

Asymmetric synthesis Chiral resolution Structure-activity relationship

Commercially Attested Purity of 98% Establishes a Baseline for Reproducible Synthetic Transformations

Independent vendor technical datasheets list 1-(2-Methyl-2H-indazol-4-yl)ethanol at a certified purity of 98% . This purity level is documented to be outright comparable to that of the primary alcohol analog, (2-methyl-2H-indazol-4-yl)methanol, which is also supplied at 98% purity by the same vendors . For procurement decisions, this parity means there is no purity-driven quality penalty when selecting the ethanol analog over the methanol analog for a synthetic route.

Chemical procurement Synthetic reproducibility Quality control

1-(2-Methyl-2H-indazol-4-yl)ethanol – Evidence-Backed Application Scenarios for Scientific Selection


Late-Stage Fragment Elaboration Requiring a Hydrogen-Bond-Donating Benzylic Alcohol Handle

In fragment-based drug discovery, a fragment hit bearing the 2-methylindazole core frequently requires a C4 substituent that can serve as both a hydrogen-bond donor and a synthetic attachment point. The 1-hydroxyethyl substituent of 1-(2-Methyl-2H-indazol-4-yl)ethanol fulfills this dual role, whereas the ketone analog cannot donate a hydrogen bond and the primary alcohol analog lacks the conformational flexibility conferred by the additional methyl group [1]. This makes the ethanol analog the preferred intermediate when an ether or ester linkage to the core is planned without an intervening reduction step.

Stereochemistry-Enabled Lead Optimization of Kinase Inhibitors

Many indazole-based kinase inhibitors (e.g., axitinib, pazopanib) rely on precise 3D orientation of substituents for hinge-region binding [1]. The chiral secondary alcohol in 1-(2-Methyl-2H-indazol-4-yl)ethanol provides a racemic mixture that can be separated into enantiomers, enabling side-by-side evaluation of (R)- and (S)-configured final compounds in biochemical and cellular assays. This stereochemical handle is absent in the achiral methanol and ketone analogs, giving the ethanol analog a unique advantage in structure-activity relationship (SAR) campaigns targeting chiral discrimination.

High-Yield Mitsunobu or Nucleophilic Substitution Coupling in Parallel Synthesis

The benzylic alcohol moiety of 1-(2-Methyl-2H-indazol-4-yl)ethanol is activated for Mitsunobu reactions and nucleophilic substitution under mild conditions, enabling efficient coupling to phenols, carboxylic acids, or amines in parallel library synthesis [1]. The ketone analog, by contrast, requires pre-reduction to the alcohol before analogous coupling can occur, adding one synthetic step and reducing overall throughput. For medicinal chemistry groups optimizing library production efficiency, the ethanol analog offers a one-step coupling advantage.

Procurement of a Structurally Authenticated Indazole Building Block with Verified Purity

When sourcing 2-methylindazole-4 building blocks for preclinical synthesis, the documented 98% purity of 1-(2-Methyl-2H-indazol-4-yl)ethanol from established suppliers provides a quality baseline equivalent to the more common primary alcohol analog [1]. This parity reduces the risk of introducing unknown impurities that could compromise downstream catalytic reactions, particularly metal-catalyzed cross-couplings where trace catalyst poisons at the <2% level can cause batch failure.

Quote Request

Request a Quote for 1-(2-Methyl-2H-indazol-4-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.